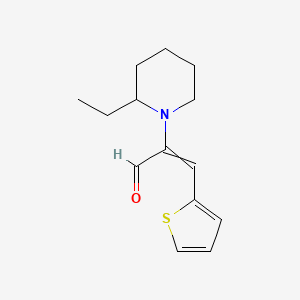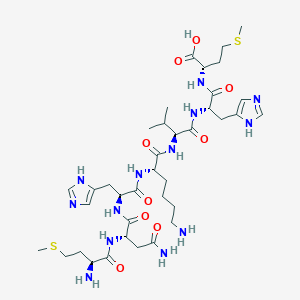
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-phenylprop-2-en-1-yl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenylprop-2-en-1-ol, which can be obtained from cinnamyl alcohol.
Formation of Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to form the pyrrolidine ring.
Final Product: The final step involves the purification of the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propen-1-ol: A structurally related compound with similar reactivity.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Another pyrrolidine derivative with different substituents.
Uniqueness
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
646450-03-5 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21N/c1-15(2)10-12-16(13-15)11-6-9-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3 |
InChI Key |
LQERCDJBBLMZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CC=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



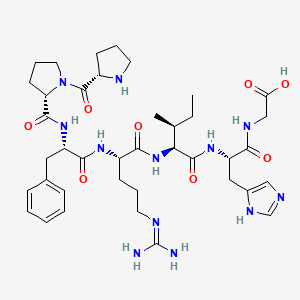
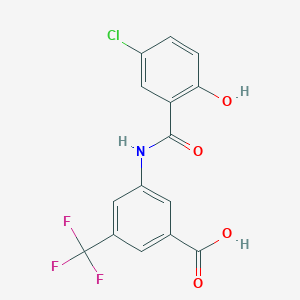

![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)

![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
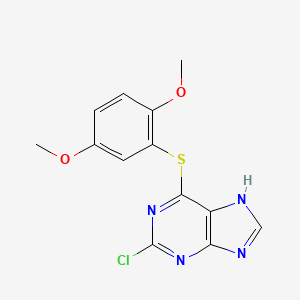
![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)

![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)

